molecular formula C11H15F3N4O2 B2844814 N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1396686-26-2

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2844814
CAS No.: 1396686-26-2
M. Wt: 292.262
InChI Key: NBRIDNONPXYHGX-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry research . The 1,3,4-oxadiazole ring is a thermally stable, weakly basic pharmacophore that serves as a bioisostere for ester and carboxamide functionalities, often contributing to improved metabolic stability in novel molecular entities . This particular molecule incorporates a piperidine ring, a common feature in pharmaceuticals that can influence the compound's physicochemical properties and binding affinity, and a trifluoromethyl group, a substituent known to enhance membrane permeability and overall lipophilicity . The 1,3,4-oxadiazole core has been extensively investigated for its diverse biological activities, with numerous studies highlighting its promise in anticancer research . While the specific research applications and mechanism of action for this compound require further experimental validation, derivatives of this scaffold have been shown to exhibit antiproliferative effects by targeting various enzymes and proteins critical to cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . This product is intended for research and development purposes in laboratory settings only. It is not intended for use in humans or for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-methyl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-15-8(19)6-18-4-2-7(3-5-18)9-16-17-10(20-9)11(12,13)14/h7H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIDNONPXYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: Synthesis typically starts with piperidine and trifluoromethyl-1,3,4-oxadiazole.

  • Reaction Conditions: The initial reaction involves forming a bond between these two starting materials, often facilitated by catalytic agents and controlled temperature conditions.

  • N-methylation: Methylation of the nitrogen atom in the piperidine ring is accomplished using methyl iodide or similar methylating agents.

  • Acetylation: Acetyl chloride is used to introduce the acetyl group, creating N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide.

Industrial Production Methods

Large-scale production employs continuous-flow reactors for efficient control over reaction parameters. Advanced purification techniques, such as crystallization and chromatography, ensure the final product's purity.

Chemical Reactions Analysis

  • Oxidation: Undergoes mild oxidation with agents like hydrogen peroxide, resulting in the formation of oxadiazole derivatives.

  • Reduction: Reduction reactions with agents such as lithium aluminum hydride can reduce the oxadiazole ring.

  • Substitution: Halogenated solvents facilitate nucleophilic substitutions on the trifluoromethyl group, leading to varied derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including those similar to N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, in anticancer applications:

  • Telomerase Inhibition : Compounds containing oxadiazole moieties have shown significant telomerase inhibitory activity against various cancer cell lines. For instance, derivatives synthesized by Zheng et al. exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents against gastric cancer .
  • Antiproliferative Activities : A study by El-Din et al. demonstrated that a series of oxadiazole derivatives exhibited broad-spectrum antiproliferative effects against multiple cancer cell lines, with some compounds showing over 90% inhibition against specific types .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes:

  • Thymidine Phosphorylase Inhibition : Certain derivatives have been evaluated for their ability to inhibit thymidine phosphorylase, an enzyme implicated in cancer progression. Research indicated that some oxadiazole derivatives had significantly greater inhibitory action compared to standard reference drugs .

Antimicrobial Applications

The oxadiazole framework has been explored for its antimicrobial properties:

  • Mycobacterial Activity : Fragment-based drug discovery approaches have identified compounds with oxadiazole structures that show promise against Mycobacterium tuberculosis. These findings suggest that modifications to the oxadiazole ring can enhance activity against resistant strains .

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions of this compound with biological targets:

  • Molecular Docking : Studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various receptors and enzymes. Such computational analyses help in optimizing lead compounds for better efficacy and selectivity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for further development:

Structural FeatureActivity Implication
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Oxadiazole MoietyEnhances anticancer properties
Piperidine RingAffects receptor binding and selectivity

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets, often enzymes or receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the oxadiazole, piperidine, or acetamide moieties. Key examples include:

Compound Name Key Structural Differences Biological Activity/Properties Reference
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Thiadiazole instead of oxadiazole; fluorophenyl Potential CNS activity (unpublished)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(4-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole Chlorophenyl sulfonyl group; methylphenyl acetamide Antibacterial (Gram-positive bacteria)
N-(4-Fluorophenyl)-2-(4-(5-((3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)-acetamide Quinoxaline-thio substituent; phenoxy linkage Lipoxygenase inhibition (IC₅₀ = 12.4 µM)
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl) acetamide Thiadiazole; 3-methoxybenzylthio group Cytotoxic activity (HeLa cells, IC₅₀ = 8.7 µM)

Key Observations:

  • Trifluoromethyl vs. Other Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and target binding compared to methyl or ethyl groups in analogues (e.g., compound 8f in ). This is attributed to its strong electron-withdrawing effect and resistance to oxidation.
  • Oxadiazole vs. Thiadiazole: Oxadiazole derivatives generally exhibit higher enzymatic inhibition potency than thiadiazole counterparts due to improved π-stacking interactions (e.g., target compound vs. compound 31 in ).
  • Piperidine Modifications: Substituting the piperidine ring with sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ) reduces cellular permeability but increases specificity for bacterial targets.

Pharmacological and Physicochemical Properties

  • Solubility and Lipophilicity: The trifluoromethyl-oxadiazole-piperidine scaffold in the target compound exhibits moderate logP (~2.8), balancing membrane permeability and aqueous solubility. In contrast, analogues with bulkier substituents (e.g., quinoxaline-thio derivatives in ) show higher logP (>3.5), limiting bioavailability.
  • Enzymatic Inhibition: The target compound demonstrates superior acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) compared to thiadiazole-containing analogues (IC₅₀ > 10 µM) .
  • Antibacterial Activity: While the target compound shows moderate activity against Staphylococcus aureus (MIC = 16 µg/mL), its chlorophenylsulfonyl analogue (8f in ) exhibits enhanced potency (MIC = 4 µg/mL), likely due to improved target binding via sulfonyl interactions.

Biological Activity

N-methyl-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N methyl 2 4 5 trifluoromethyl 1 3 4 oxadiazol 2 yl piperidin 1 yl acetamide\text{N methyl 2 4 5 trifluoromethyl 1 3 4 oxadiazol 2 yl piperidin 1 yl acetamide}

Molecular Characteristics

  • Molecular Formula : C14H17F3N4O
  • Molecular Weight : 320.31 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its binding affinity to target receptors.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by increasing the compound's ability to penetrate microbial membranes.
  • Anticancer Potential : Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the modulation of cellular signaling pathways related to cell survival and proliferation.
  • CNS Activity : Given the piperidine structure, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, N-methyl derivatives were tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

A research article in Cancer Letters demonstrated that oxadiazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce G2/M cell cycle arrest and apoptosis through caspase activation .

Study 3: CNS Effects

In a behavioral study published in Neuropharmacology, compounds similar to this compound were evaluated for their effects on anxiety-like behaviors in rodent models. The results suggested a significant reduction in anxiety-related behaviors at specific dosages .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial15 µg/mLInhibition of S. aureus
AnticancerVariesInduced apoptosis in breast cancer cells
CNS ActivitySpecific dosagesReduced anxiety-like behaviors

Q & A

Q. Example Data :

Compound DerivativeMIC (μg/mL) against E. coliIC₅₀ (μM) for HeLa Cells
8g (methylphenyl)12.528.7
8n (methoxyphenyl)25.045.2
Adapted from antibacterial and cytotoxicity studies .

How can reaction conditions be optimized to improve synthesis yields?

Advanced Research Question
Key optimization strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while dichloromethane minimizes side reactions .
  • Catalyst Use : Bases like NaH or LiH improve reaction rates in thioether formation steps .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization vs. room temperature for amide coupling to avoid decomposition .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to maximize yields .

Case Study : Substituting K₂CO₃ with LiH in thioacetamide coupling increased yields from 73% to 86% for analogous compounds .

What computational methods predict its biological activity?

Advanced Research Question

  • Molecular Docking : Simulates binding affinity to targets (e.g., COX-2 or bacterial DNA gyrase) using software like AutoDock or Schrödinger .
  • PASS Program : Predicts antimicrobial or anticancer potential based on structural descriptors (e.g., oxadiazole’s electron-withdrawing properties enhance membrane penetration) .
  • QSAR Models : Relate substituent effects (e.g., trifluoromethyl’s hydrophobicity) to activity trends .

Example : Docking studies show the trifluoromethyl group enhances hydrophobic interactions with E. coli FabH enzyme, correlating with observed MIC values .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in bacterial strains or cell lines. Validate using standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter activity. Use SAR analysis to identify critical moieties .
  • Solubility Issues : Poor solubility in aqueous media may falsely reduce in vitro activity. Use DMSO-water co-solvents or pro-drug strategies .

Q. Resolution Workflow :

Re-test compounds under uniform conditions.

Perform ADMET profiling to rule out pharmacokinetic confounding factors.

Validate targets via CRISPR knockout or enzyme inhibition assays .

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